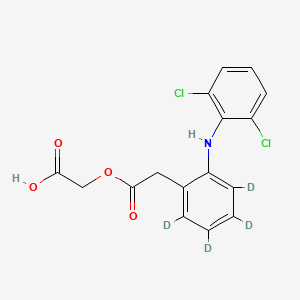

Aceclofenac-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H13Cl2NO4 |

|---|---|

Molecular Weight |

358.2 g/mol |

IUPAC Name |

2-[2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid |

InChI |

InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21)/i1D,2D,4D,7D |

InChI Key |

MNIPYSSQXLZQLJ-SCFZSLNVSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Aceclofenac-d4: Physicochemical Properties and Bioanalytical Applications

This guide provides a comprehensive overview of Aceclofenac-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties of this compound and elucidates its critical role as an internal standard in modern bioanalytical methodologies. We will explore the rationale behind its use, present detailed experimental protocols, and offer expert insights to ensure the integrity and reproducibility of quantitative analyses.

Introduction: The Significance of Isotopic Labeling in Quantitative Bioanalysis

In the realm of drug metabolism and pharmacokinetics (DMPK), the accurate quantification of a drug and its metabolites in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity. However, the accuracy of LC-MS can be compromised by matrix effects and variations in instrument response. To counteract these variables, a stable isotope-labeled internal standard (SIL-IS) is employed.

This compound is the deuterated form of Aceclofenac, a widely prescribed NSAID for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] By incorporating four deuterium atoms into the Aceclofenac molecule, we obtain a compound that is chemically identical to the parent drug but has a different mass. This mass difference is the cornerstone of its utility as an internal standard.

Why Deuterium?

The choice of deuterium for isotopic labeling is deliberate. Deuterium is a stable, non-radioactive isotope of hydrogen. Its incorporation into a molecule results in a minimal change in the physicochemical properties of the compound. Consequently, this compound co-elutes with Aceclofenac during chromatographic separation and exhibits nearly identical ionization efficiency in the mass spectrometer's ion source. This co-elution and similar ionization behavior are crucial for compensating for any analytical variability, thereby ensuring the robustness and accuracy of the quantitative data.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its proper handling, storage, and application. The key properties of this compound are summarized in the table below. It is important to note that while some properties are specific to the deuterated form, others, such as melting and boiling points, are often reported for the unlabeled parent compound, Aceclofenac, and are expected to be very similar for the deuterated analog.

| Property | Value | Source |

| CAS Number | 2748492-20-6 | [3][4][5] |

| Molecular Formula | C₁₆H₉D₄Cl₂NO₄ | [3][4] |

| Molecular Weight | 358.21 g/mol | [4][5] |

| Appearance | White to Off-White Solid | [5] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [3] |

| Solubility | Soluble in Acetonitrile, DMSO, and Methanol | [3] |

| Storage | 2-8°C Refrigerator | [4] |

| Melting Point (of Aceclofenac) | 149-153°C | [6][7][8] |

| Boiling Point (Predicted, of Aceclofenac) | 486.0 ± 45.0 °C | [6][7] |

The deuteration of Aceclofenac involves replacing four hydrogen atoms with deuterium on the phenyl ring, as depicted in the structural relationship diagram below.

Caption: Relationship between Aceclofenac and its deuterated analog.

The Role of this compound in a Self-Validating Analytical System

The use of a SIL-IS like this compound is a cornerstone of building a trustworthy and self-validating analytical method. The underlying principle is that the SIL-IS will behave identically to the analyte of interest (Aceclofenac) throughout the entire analytical process, from sample preparation to detection.

Expert Insight: The co-elution of the analyte and the SIL-IS is a critical checkpoint. Any shift in retention time for one but not the other can indicate a chromatographic problem. Similarly, a consistent ratio of their peak areas across the calibration curve provides confidence in the method's linearity and accuracy.

The following diagram illustrates a typical workflow for the quantitative analysis of Aceclofenac in a biological matrix using this compound as an internal standard.

Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.

Experimental Protocol: Preparation of Calibration Standards and Quality Controls

The following protocol outlines the preparation of calibration curve (CC) standards and quality control (QC) samples for the quantification of Aceclofenac in human plasma.

Materials:

-

Aceclofenac reference standard

-

This compound internal standard

-

Human plasma (with appropriate anticoagulant)

-

Acetonitrile (ACN), HPLC grade

-

Methanol, HPLC grade

-

DMSO, analytical grade

-

Calibrated pipettes and sterile tubes

Step-by-Step Methodology:

-

Preparation of Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Aceclofenac and this compound into separate volumetric flasks.

-

Dissolve in a minimal amount of DMSO and then bring to the final volume with methanol to create 1 mg/mL stock solutions.

-

Rationale: DMSO is used for initial dissolution due to its strong solvating power for many organic compounds. Methanol is a suitable diluent for subsequent steps and is compatible with reversed-phase chromatography.

-

-

Preparation of Working Solutions:

-

Prepare a series of intermediate stock solutions of Aceclofenac by serial dilution of the 1 mg/mL stock solution with 50:50 (v/v) ACN:water. These will be used to spike the plasma for the CC standards.

-

Prepare a working solution of this compound at a concentration of 1 µg/mL by diluting the 1 mg/mL stock solution with 50:50 (v/v) ACN:water.

-

Rationale: Using a mixture of organic solvent and water for dilutions ensures miscibility with the aqueous biological matrix.

-

-

Preparation of CC and QC Samples:

-

Spike the human plasma with the appropriate Aceclofenac working solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Rationale: Preparing standards in the same biological matrix as the unknown samples is crucial to mimic the matrix effects and ensure accurate quantification.

-

-

Sample Extraction (Protein Precipitation):

-

To 100 µL of each CC, QC, and unknown sample, add 20 µL of the 1 µg/mL this compound working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

Rationale: Protein precipitation is a rapid and effective method for sample clean-up. Ice-cold acetonitrile enhances the precipitation efficiency. The addition of the internal standard at the beginning of the extraction process ensures that it undergoes the same potential losses as the analyte, thus providing accurate correction.

-

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Aceclofenac in complex biological matrices. Its physicochemical properties, being nearly identical to the parent drug, make it an ideal internal standard for LC-MS based bioanalysis. By understanding the principles behind its use and adhering to rigorous experimental protocols, researchers can generate high-quality, reliable data that is essential for drug development and clinical studies. The self-validating nature of methods employing stable isotope-labeled internal standards provides a high degree of confidence in the final reported concentrations.

References

-

CAS No : 2748492-20-6 | Product Name : this compound | Pharmaffiliates. [Link]

-

This compound | C16H13Cl2NO4 | CID 119025568 - PubChem. [Link]

-

Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem - NIH. [Link]

-

A Review on validated analytical methods for Aceclofenac - International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

Aceclofenac - Wikipedia. [Link]

-

This compound - Veeprho. [Link]

-

(PDF) Simple RP-HPLC method for Aceclofenac quantitative analysis in pharmaceutical tablets - ResearchGate. [Link]

-

(PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ACECLOFENAC IN PHARMACEUTICAL DOSAGE DORM BY UV SPECTROSCOPY TECHNIQUE - ResearchGate. [Link]

-

Simple spectrophotometric methods for estimation of aceclofenac from bulk and formulations. [Link]

-

Press-Coated Aceclofenac Tablets for Pulsatile Drug Delivery: Formulation and In Vitro Evaluations - PMC - PubMed Central. [Link]

Sources

- 1. Press-Coated Aceclofenac Tablets for Pulsatile Drug Delivery: Formulation and In Vitro Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 89796-99-6 CAS MSDS (Aceclofenac) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Aceclofenac | 89796-99-6 [chemicalbook.com]

- 8. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isotopic purity specifications for Aceclofenac-d4 reference standards

An In-depth Technical Guide to Isotopic Purity Specifications for Aceclofenac-d4 Reference Standards

Abstract

This technical guide provides a comprehensive overview of the core principles and methodologies governing the isotopic purity of this compound, a critical internal standard in bioanalytical and pharmacokinetic studies. Addressed to researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind analytical choices. We will explore the significance of isotopic purity, detail the self-validating analytical systems used for its determination—primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—and discuss the rationale behind established purity specifications. This guide is grounded in authoritative references and presents complex data and workflows through structured tables and diagrams to ensure clarity and practical applicability.

Introduction: The Critical Role of this compound in Bioanalysis

Aceclofenac is a non-steroidal anti-inflammatory drug (NSAID) widely used for managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[1] It is a derivative of diclofenac and functions as a potent inhibitor of the cyclo-oxygenase (COX) enzyme, which is involved in prostaglandin synthesis.[1][2]

In drug development and clinical research, particularly in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies, it is essential to accurately quantify the concentration of the parent drug and its metabolites in biological matrices.[3][4] This is where stable isotope-labeled (SIL) internal standards become indispensable. This compound is the deuterium-labeled analog of Aceclofenac, designed for use as an internal standard in quantification by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5]

Defining and Specifying Isotopic Purity

Isotopic purity is a measure of the percentage of the molecule that contains the desired number of isotopic labels. For this compound, this refers to the proportion of molecules containing exactly four deuterium atoms at the specified positions.[7] It is crucial to distinguish this from chemical purity, which refers to the absence of other chemical compounds. A reference standard can have high chemical purity but poor isotopic purity.

The key terms are:

-

Isotopic Enrichment: The abundance of a particular isotope (deuterium, in this case) at a specific position or in the molecule as a whole, expressed as a percentage above its natural abundance.

-

Isotopologues: Molecules that differ only in their isotopic composition. For this compound, the sample will contain the desired d4 isotopologue, but also d0 (unlabeled), d1, d2, and d3 species as isotopic impurities.[8]

Typical Specifications: Most research and pharmaceutical applications require isotopic enrichment levels of 95% or higher.[6] For high-stakes regulated bioanalysis, specifications are often much stricter.

| Parameter | Typical Specification | Rationale |

| Isotopic Purity (d4 %) | > 98% | Minimizes the contribution of the internal standard channel to the analyte (d0) signal, preventing analytical interference and ensuring accurate quantification. |

| Isotopic Distribution | Sum of d0 to d3 < 2% | Ensures that the vast majority of the standard consists of the target d4 isotopologue, providing a clean and robust signal. |

| Chemical Purity | > 98% | Ensures that the observed signal is from Aceclofenac and not from chemical impurities. |

Data synthesized from multiple sources indicating common industry standards.[2][6][]

Core Analytical Techniques for Isotopic Purity Determination

A dual-pronged approach using both mass spectrometry and NMR spectroscopy provides the most comprehensive and self-validating assessment of isotopic purity.[10] MS excels at quantifying the distribution of different isotopologues, while NMR is unparalleled for confirming the location of the labels and the overall deuterium enrichment.[11][12]

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Expertise & Rationale: HRMS is the cornerstone for determining isotopic purity because its high resolving power can distinguish between different isotopologues.[13] Unlike nominal mass instruments, HRMS provides accurate mass measurements, allowing for the confident identification and quantification of each deuterated species (d0, d1, d2, d3, d4). The strategy involves integrating the signal intensities for each isotopologue and correcting for the natural abundance of isotopes (like ¹³C) to prevent overestimation of lower-mass isotopologues.[10][13]

Experimental Protocol: LC-HRMS Analysis of this compound

-

Objective: To determine the isotopic distribution and calculate the isotopic purity of an this compound reference standard.

-

Materials:

-

This compound reference standard.

-

LC-MS grade acetonitrile, methanol, and water.

-

LC-MS grade formic acid.

-

-

Instrumentation:

-

An Ultra-High-Performance Liquid Chromatography (UPLC) system.[4]

-

A High-Resolution Mass Spectrometer, such as a Quadrupole Time-of-Flight (QToF) or Orbitrap instrument.

-

-

Method:

-

Sample Preparation: Prepare a stock solution of this compound in methanol at 1 mg/mL. Further dilute to a working concentration of ~1 µg/mL using a 50:50 mixture of acetonitrile and water.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to ensure separation from any potential impurities.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Full Scan MS over a relevant m/z range (e.g., 300-400 Da).

-

Resolution: Set to >30,000 to resolve isotopic peaks.

-

-

-

Data Analysis:

-

Identify the retention time for this compound.

-

Extract the mass spectrum across the chromatographic peak.

-

Obtain the signal intensities for the protonated molecular ions of each isotopologue:

-

d0 (unlabeled Aceclofenac): C₁₆H₁₄Cl₂NO₄⁺ (m/z ~354.02)

-

d1: C₁₆H₁₃D₁Cl₂NO₄⁺ (m/z ~355.03)

-

d2: C₁₆H₁₂D₂Cl₂NO₄⁺ (m/z ~356.03)

-

d3: C₁₆H₁₁D₃Cl₂NO₄⁺ (m/z ~357.04)

-

d4: C₁₆H₁₀D₄Cl₂NO₄⁺ (m/z ~358.05)

-

-

Correct the observed intensities for the natural abundance of ¹³C. The signal for the d0 isotopologue, for instance, will have a contribution from the M+1 peak of the d(-1) species (which is non-existent) and an M+1 peak from its own ¹³C content. A generalized equation is used to de-isotope the spectrum and obtain the true intensity for each deuterated species.[13]

-

Calculate the isotopic purity using the corrected intensities (I'):

-

% Isotopic Purity (d4) = [I'(d4) / (I'(d0) + I'(d1) + I'(d2) + I'(d3) + I'(d4))] x 100

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: While MS quantifies the isotopologue distribution, it typically does not confirm the location of the deuterium labels. NMR spectroscopy provides this crucial structural information.[10] Specifically, ¹H-NMR is exceptionally precise for quantifying the small amount of residual, non-deuterated Aceclofenac.[12] By comparing the integration of a residual proton signal in the deuterated region to the integration of a proton signal in a non-deuterated region of the molecule (an internal reference), one can calculate the overall isotopic enrichment with high accuracy.

Experimental Protocol: ¹H-NMR for Isotopic Enrichment

-

Objective: To determine the overall isotopic enrichment of an this compound reference standard and confirm the sites of deuteration.

-

Materials:

-

This compound reference standard (5-10 mg).

-

Deuterated NMR solvent (e.g., DMSO-d6 or CDCl₃) of high isotopic purity.

-

High-purity internal standard (optional, for quantitative NMR).

-

-

Instrumentation:

-

NMR Spectrometer (≥400 MHz).

-

-

Method:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the chosen deuterated solvent in an NMR tube.

-

Data Acquisition:

-

Acquire a standard ¹H-NMR spectrum.

-

Ensure a sufficient relaxation delay (d1) to allow for full relaxation of all protons, which is critical for accurate integration.

-

Acquire a sufficient number of scans to obtain a high signal-to-noise ratio, especially for the small residual proton signals.

-

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Carefully integrate the signals. For this compound, the deuterium labels are on the phenyl ring adjacent to the ester group.[7]

-

Identify a signal from a proton in a non-deuterated part of the molecule (e.g., the protons on the dichlorophenyl ring or the CH₂ groups). Set its integral to a known value (e.g., 2.00 for a CH₂ group).

-

Integrate the residual proton signals in the deuterated region of the spectrum.

-

Calculate % Deuteration: If a signal corresponding to 4 protons in the unlabeled molecule is reduced to an integral of 0.08 in the labeled molecule, the residual proton percentage is (0.08 / 4) * 100 = 2%. The isotopic enrichment is therefore 100% - 2% = 98%.

-

Impact of Isotopic Purity on Drug Development

The stringency of isotopic purity specifications is not arbitrary; it directly impacts the reliability of critical data in drug development.

-

Accuracy in Pharmacokinetic Studies: this compound is used to create calibration curves and as a quality control standard for measuring the concentration of unlabeled Aceclofenac in plasma or tissue samples. If the d4 standard contains a significant amount of d0, the baseline measurement of the analyte will be artificially inflated, leading to an underestimation of the true drug concentration in test samples. This can drastically alter calculated PK parameters like Cmax, AUC, and half-life.[3][6]

-

Metabolite Identification and Quantification: Aceclofenac is metabolized to several compounds, including 4'-hydroxyaceclofenac and diclofenac.[14][15] Accurate quantification of these metabolites also relies on high-purity internal standards to avoid cross-talk between analytical channels.

-

Regulatory Compliance: Regulatory bodies require that analytical methods used in support of drug approval be thoroughly validated.[16] The use of a poorly characterized or low-purity reference standard is a significant red flag during regulatory review and can jeopardize study acceptance. Adherence to Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) guidelines necessitates the use of well-characterized reference materials.[6][17]

Conclusion: A Pillar of Analytical Integrity

The isotopic purity of this compound is a foundational pillar of analytical integrity in the development of its parent drug. It is not merely a number on a certificate of analysis but a critical parameter that ensures the accuracy, reproducibility, and reliability of bioanalytical data. A comprehensive characterization, employing orthogonal techniques like LC-HRMS and NMR, provides the highest level of confidence. For scientists and researchers, insisting on high-purity, well-characterized this compound reference standards is a non-negotiable prerequisite for generating data that is scientifically sound and regulatorily defensible.

References

- CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents.

- Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, RSC Publishing.

- This compound - Veeprho.

- Determination of Isotopic Purity by Accurate Mass LC/MS - ResearchGate.

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.

- Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation - ACS Publications.

- Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc.

- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions.

- Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem - NIH.

- An Analytical Profile of Aceclofenac - DEA.gov.

- This compound (CAS Number: 2748492-20-6) | Cayman Chemical.

- Aceclofenac D4 | CAS No- NA - Simson Pharma Limited.

- This compound | C16H13Cl2NO4 | CID 119025568 - PubChem.

- This compound | Stable Isotope | MedChemExpress.

- NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed.

- Metabolism of aceclofenac in humans - PubMed.

- Isotope-labeled Pharmaceutical Standards.

- 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages - EPIC.

- CAS 1795019-63-4 (Aceclofenac-[13C2,d4]) - Stable Isotope - BOC Sciences.

- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC - NIH.

- Validated UPLC-QToF-MS method for aceclofenac and paracetamol.

- Modeling of aceclofenac metabolism to major metabolites in healthy volunteers - PubMed.

- Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances - World Health Organization (WHO).

- NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - NIH.

Sources

- 1. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. metsol.com [metsol.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. veeprho.com [veeprho.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. This compound | C16H13Cl2NO4 | CID 119025568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]

- 12. isotope.com [isotope.com]

- 13. researchgate.net [researchgate.net]

- 14. Metabolism of aceclofenac in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modeling of aceclofenac metabolism to major metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. who.int [who.int]

Stability of Aceclofenac-d4 in biological matrices

Technical Guide: Stability of Aceclofenac-d4 in Biological Matrices

Part 1: Executive Technical Synthesis

The quantification of Aceclofenac in biological matrices presents a classic bioanalytical challenge: ex vivo ester hydrolysis . Aceclofenac (2-[(2,6-dichlorophenyl)amino]phenylacetoxyacetic acid) is a glycolic acid ester of Diclofenac. In biological matrices—particularly rodent and human plasma—ubiquitous esterases actively convert Aceclofenac back into its parent metabolite, Diclofenac, during sample collection, storage, and processing.

This conversion compromises data integrity in two ways:

-

Underestimation of Aceclofenac: The analyte disappears before injection.

-

Overestimation of Diclofenac: If Diclofenac is a co-analyte (which is standard in PK studies), the ex vivo generation creates false pharmacokinetic profiles.

This compound , the tetradeuterated internal standard (IS), is structurally identical to the analyte regarding the ester linkage. Therefore, it is equally susceptible to this degradation. This guide defines the protocols required to stabilize both the analyte and its IS, ensuring that the ratio response remains a function of concentration, not enzymatic degradation.

Part 2: The Chemical Basis of Instability

To control stability, one must understand the mechanism. The instability is not oxidative or photolytic in the first instance; it is enzymatic hydrolysis .

Mechanism: Esterase-Mediated Hydrolysis

Circulating esterases (carboxylesterases) attack the ester bond linking the glycolic acid moiety to the diclofenac core.

Figure 1: Parallel degradation pathways of Aceclofenac and its deuterated IS. Note that if this compound degrades, it forms Diclofenac-d4, potentially interfering with the Diclofenac-d4 channel if used as an IS for the metabolite.

Part 3: Strategic Protocol Design

The standard "freeze-thaw" approach is insufficient. You must implement a "Cold-Acid-Crash" strategy to arrest enzyme activity immediately upon collection.

Protocol A: Sample Collection & Stabilization (The "Gold Standard")

This protocol minimizes the time the drug spends in the "enzymatic danger zone" (liquid plasma at >4°C).

| Step | Action | Scientific Rationale |

| 1. Collection | Collect blood into tubes containing K2EDTA or Lithium Heparin . | Anticoagulant choice is standard, but EDTA is preferred for chelating divalent cations that some esterases require. |

| 2. Cooling | Immediately place blood tubes in an ice-water bath (4°C) . | Low temperature reduces enzyme kinetics significantly (Arrhenius equation). |

| 3. Separation | Centrifuge at 4°C (2000 x g, 10 min) within 30 mins of collection. | Rapid separation removes red blood cells, which also contain esterase activity. |

| 4. Acidification | Transfer plasma to cryovials containing 5% Formic Acid (10 µL per 1 mL plasma) to achieve pH ~3.0–4.0. | CRITICAL STEP: Most plasma esterases are pH-sensitive and inactive at acidic pH. |

| 5. Storage | Store immediately at -70°C or -80°C . | Deep freeze halts all residual chemical hydrolysis. Avoid -20°C for long-term storage of esters. |

Protocol B: Sample Processing (Extraction)

When thawing samples for analysis, the transition back to liquid phase can reactivate enzymes.

-

Thaw: Thaw samples in an ice bath (never warm water).

-

IS Addition: Add This compound working solution (prepared in 50% Methanol/Water).

-

Note: The organic solvent in the IS spike helps locally denature enzymes.

-

-

Protein Precipitation (PPT):

-

Add Acetonitrile (ACN) containing 0.1% Formic Acid in a 3:1 ratio (v/v) to plasma.

-

Vortex vigorously for 1 min.

-

Centrifuge at 10,000 x g for 5 min.

-

Why: ACN precipitates proteins (enzymes), permanently denaturing them. The formic acid maintains the low pH environment.

-

Part 4: Internal Standard Dynamics (this compound)

The use of this compound is non-negotiable for compensating matrix effects, but it introduces a specific risk: Signal Crosstalk via Degradation.

If you are quantifying both Aceclofenac and Diclofenac:

-

The Risk: If this compound degrades to Diclofenac-d4 during the run, and you are using Diclofenac-d4 as the IS for Diclofenac, you will have "crosstalk" where the IS for one analyte contributes to the IS of the other.

-

The Solution:

-

Monitor the transition for Diclofenac-d4 in the this compound blank.

-

Ensure chromatographic separation between Aceclofenac and Diclofenac is sufficient (though they have different masses, source fragmentation can occur).

-

Part 5: Validation Framework

Do not assume stability. Prove it using this decision tree.

Figure 2: Validation logic flow. If neutral plasma shows >15% degradation, acidification is mandatory.

Experiment 1: Bench-Top Stability (The Stress Test)

-

Spike this compound into fresh human plasma at Low QC and High QC levels.

-

Aliquot into two sets:

-

Set A: Keep at Room Temperature (25°C).

-

Set B: Keep in Ice Bath (4°C).

-

-

Extract aliquots at T=0, 1h, 2h, 4h, and 24h.

-

Acceptance Criteria: The mean concentration at each interval must be within ±15% of the nominal concentration.

-

Expected Result: Set A will likely fail after 2-4 hours without acidification. Set B should pass.

-

Experiment 2: Stock Solution Stability

Deuterated standards can undergo deuterium-hydrogen exchange (D/H exchange) if stored in protic solvents at extreme pH for long periods.

-

Storage: Store this compound stock solutions in Methanol at -20°C . Avoid water in the stock solution.

-

Verification: Compare stored stock (analyzed as a working solution) against a freshly weighed stock.

Part 6: References

-

Hinz, B., et al. (2003). "Aceclofenac spares cyclooxygenase 1 as a result of limited but sustained biotransformation to diclofenac."[1] Clinical Pharmacology & Therapeutics. Link

-

Lee, H.S., et al. (2008). "Simultaneous determination of aceclofenac and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link

-

Shaikh, K.A., et al. (2008). "A simple and sensitive stability-indicating RP-HPLC assay method for the determination of aceclofenac." Journal of Chromatographic Science. Link

-

US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Link

-

European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation." Link

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for Aceclofenac-d4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In modern bioanalytical and pharmacokinetic studies, the integrity of quantitative data is paramount. The use of stable isotope-labeled internal standards, such as Aceclofenac-d4, is a cornerstone of achieving precision and accuracy in mass spectrometric assays.[1][2] However, the mere presence of an internal standard is insufficient; its quality, as documented in the Certificate of Analysis (CoA), is the ultimate arbiter of its fitness for purpose. This guide provides a detailed deconstruction of a typical CoA for this compound, explaining the causality behind each analytical test and offering insights into its practical application.

Aceclofenac is a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation.[3][4] Its deuterated analog, this compound, serves as an ideal internal standard for quantifying the parent drug in biological matrices.[1][5] It shares a near-identical chemical structure and physicochemical properties, ensuring it behaves similarly during sample extraction, chromatography, and ionization, yet is mass-distinguishable.[6] The CoA is the definitive document that validates these critical attributes.

Section 1: Identity and Structural Confirmation

The first objective of a CoA is to unequivocally confirm the identity of the material. For this compound, this involves verifying the core structure of Aceclofenac and confirming the incorporation of four deuterium atoms at the specified positions.

1.1 Mass Spectrometry (MS): The Foundational Check

Mass spectrometry provides the molecular weight of the compound, offering the primary confirmation of both the base molecule and the isotopic labeling.

-

Causality: The molecular weight of unlabeled Aceclofenac (C₁₆H₁₃Cl₂NO₄) is approximately 354.18 g/mol . By replacing four hydrogen atoms with deuterium, the molecular weight of this compound (C₁₆H₉D₄Cl₂NO₄) should increase to approximately 358.21 g/mol .[1][7] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is employed to measure the mass with high accuracy, allowing for the confirmation of the elemental composition.[8]

1.2 Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Positional Verification

While MS confirms the mass, ¹H-NMR confirms the location of the deuterium labels.

-

Causality: Deuterium is NMR-inactive at proton frequencies. In the ¹H-NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring that have been replaced by deuterium will be absent or significantly diminished. This provides definitive proof of the specific positions of isotopic labeling, which is crucial to ensure the label is not on an exchangeable site (like an -OH or -NH group) where it could be lost in solution.[2]

Section 2: Purity and Potency Assessment

A pure standard is essential for accurate quantification. The CoA details both chemical purity (the percentage of the compound of interest) and the presence of any residual impurities like solvents or water.

2.1 Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile small molecules.

-

Causality: A reversed-phase HPLC method separates this compound from any synthesis-related impurities or degradants.[9][10] The area of the primary peak, relative to the total area of all peaks detected (typically by a UV detector at a wavelength like 275 nm), gives the chemical purity as a percentage.[4][9] For a high-quality internal standard, this value should be exceptionally high.

Representative Purity Specifications

| Parameter | Typical Method | Specification | Rationale |

| Chemical Purity | HPLC-UV | ≥99% | Ensures that the response measured is from the compound of interest and not from impurities.[11] |

| Water Content | Karl Fischer Titration | <0.5% | Water adds to the mass but is analytically invisible in LC-MS, leading to inaccurate standard concentrations if not accounted for.[12][13] |

| Residual Solvents | HS-GC-MS | Per USP <467> | Ensures no residual solvents from synthesis interfere with the analysis or contribute to the material's mass. |

Protocol: HPLC Purity Determination of this compound

This protocol is a representative example based on established methods for Aceclofenac.[9][10][14]

-

Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in methanol to prepare a 100 µg/mL stock solution.[14]

-

Chromatographic Conditions:

-

Analysis: Inject the prepared standard solution into the HPLC system.

-

Calculation: Calculate the purity by dividing the peak area of this compound by the total area of all observed peaks and multiplying by 100.

Section 3: Isotopic Purity and Distribution

For a deuterated standard, knowing the isotopic purity is as critical as knowing the chemical purity. This ensures that the signal from the internal standard does not contribute to the signal of the native analyte (a phenomenon known as isotopic crosstalk).

-

Causality: High-resolution mass spectrometry is used to determine the distribution of isotopic forms (d0, d1, d2, d3, d4).[18] The goal is to have the highest possible enrichment of the desired d4 form. High isotopic enrichment (typically ≥98%) ensures a clean, distinct signal for the internal standard, improving data precision and preventing artificial inflation of the analyte signal.[2][11] The analysis involves integrating the extracted ion chromatograms for each isotopic species and calculating their relative abundance.[18][19]

Representative Isotopic Purity Specifications

| Parameter | Method | Specification | Rationale |

| Isotopic Enrichment | LC-HRMS | ≥98% (d4) | Minimizes isotopic crosstalk and ensures a robust, specific signal for the internal standard.[11] |

| d0 Content | LC-HRMS | <0.1% | The unlabeled (d0) form is the most significant potential interferent; its level must be negligible. |

Workflow for Qualifying an Internal Standard

The following diagram illustrates the logical workflow for the comprehensive analysis of a deuterated internal standard like this compound, as detailed in its Certificate of Analysis.

Caption: Workflow for the analytical qualification of this compound.

Section 4: Storage, Handling, and Use

The CoA concludes with vital information on how to maintain the integrity of the standard over time.

-

Storage: Typically, deuterated standards should be stored at low temperatures (e.g., -20°C) and protected from light to prevent degradation.[20]

-

Handling: Proper handling instructions, such as using pre-cleaned containers and avoiding direct pipetting from the original vial, are crucial to prevent contamination and ensure accuracy.[21]

-

Intended Use: The CoA will explicitly state that the material is intended for use as an internal standard in quantitative analysis, for example by GC- or LC-MS.[5]

Practical Application: Bioanalytical Workflow using this compound

This diagram shows how the qualified this compound is used in a typical bioanalytical method for quantifying Aceclofenac in plasma.

Caption: Bioanalytical workflow for Aceclofenac quantification.

Conclusion

The Certificate of Analysis for a deuterated internal standard like this compound is more than a simple data sheet; it is a foundational document that underpins the validity of quantitative research. By understanding the causality behind each test—from structural confirmation by MS and NMR to the multi-faceted purity assessments—researchers can ensure the reliability of their internal standard and, by extension, the accuracy and integrity of their experimental results. Every protocol described herein represents a self-validating system, grounded in internationally recognized guidelines such as those from the ICH, to ensure suitability for its intended purpose.[22][23][24]

References

-

Certificate of Analysis . Health Sciences Authority. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc. [Link]

-

CERTIFICATE OF ANALYSIS . Agilent. [Link]

-

This compound . Veeprho. [Link]

-

A Review on validated analytical methods for Aceclofenac . International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

A novel RP – HPLC methodology for method development and validation of aceclofenac and tizanidine pharmaceutical dosage forms . Neliti. [Link]

-

Reverse phase HPLC method for determination of aceclofenac and paracetamol in tablet dosage form . ResearchGate. [Link]

-

Development and Validation of a Bioanalytical Method for the Quantification of Aceclofenac in a Small Volume of Human Serum by RP-HPLC . ResearchGate. [Link]

-

Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc. [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS . Almac. [Link]

-

<921> WATER DETERMINATION . The United States Pharmacopeial Convention. [Link]

-

<921> Water Determination . USP-NF. [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS . ResearchGate. [Link]

-

Reverse Phase HPLC Method for Determination of Aceclofenac and P Aceclofenac and Paracetamol in T aracetamol . Indian Journal of Pharmaceutical Sciences. [Link]

-

Quantitative determination of aceclofenac and its three major metabolites in rat plasma by HPLC-MS/MS . PubMed. [Link]

-

Aceclofenac 13C2 D4 | 1795019-63-4 . SynZeal. [Link]

-

Reverse Phase HPLC Method for Determination of Aceclofenac and Paracetamol in Tablet Dosage Form . Asian Journal of Research in Chemistry. [Link]

-

Validated UPLC-QToF-MS method for aceclofenac and paracetamol . Preprints.org. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. [Link]

-

<921> WATER DETERMINATION . uspbpep.com. [Link]

-

This compound | CAS No: 2748492-20-6 . Pharmaffiliates. [Link]

-

Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? . Greyhound Chromatography. [Link]

-

921 Water Determination: Method I (Titrimetric) . Scribd. [Link]

-

Development and Validation of a Bioanalytical Method for the Quantification of Aceclofenac in a Small Volume of Human Serum by R . CORE. [Link]

-

Isolation and Structural Characterization of Degradation Products of Aceclofenac by HPLC, HRMS and 2D NMR . SciSpace. [Link]

-

Water Determination by Karl Fischer . Eurofins. [Link]

-

Validated High Performance Liquid Chromatography Method for Simultaneous Estimation of Paracetamol and Aceclofenac in Tablet Dos . Rasayan Journal. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology . FDA. [Link]

-

Quality Guidelines . ICH. [Link]

-

Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]

-

ICH Q2 Validation of Analytical Procedures . YouTube. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. ijprajournal.com [ijprajournal.com]

- 4. cdn.most.gov.bd [cdn.most.gov.bd]

- 5. caymanchem.com [caymanchem.com]

- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. lcms.cz [lcms.cz]

- 9. researchgate.net [researchgate.net]

- 10. ijpsonline.com [ijpsonline.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. uspbpep.com [uspbpep.com]

- 13. scribd.com [scribd.com]

- 14. media.neliti.com [media.neliti.com]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative determination of aceclofenac and its three major metabolites in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ajrconline.org [ajrconline.org]

- 18. almacgroup.com [almacgroup.com]

- 19. researchgate.net [researchgate.net]

- 20. hsa.gov.sg [hsa.gov.sg]

- 21. agilent.com [agilent.com]

- 22. fda.gov [fda.gov]

- 23. fda.gov [fda.gov]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated Protocol for the Preparation of Aceclofenac-d4 Internal Standard Working Solutions for Bioanalytical Quantitation

Foundational Principle: The Role of the Internal Standard in Bioanalysis

Quantitative bioanalysis using techniques like Liquid Chromatography with Mass Spectrometry (LC-MS) is susceptible to variations that can compromise data accuracy. These variations can arise from inconsistent sample preparation, matrix effects, fluctuations in instrument performance, or injection volume inconsistencies.[1] To ensure the reliability and reproducibility of analytical data, a robust internal standard (IS) is indispensable.

An IS is a compound of known concentration added to every sample, including calibration standards, quality controls (QCs), and unknown study samples, ideally at the earliest stage of sample processing.[1][2] The fundamental premise is that the IS will experience the same analytical variations as the analyte of interest. By calculating the ratio of the analyte's response to the IS's response, these variations are normalized, leading to significantly improved precision and accuracy.[2]

For this purpose, a stable isotope-labeled (SIL) internal standard, such as Aceclofenac-d4, is considered the gold standard.[1] Its physicochemical properties are nearly identical to the unlabeled analyte (Aceclofenac), ensuring it co-elutes chromatographically and exhibits similar ionization and extraction behavior. This near-perfect chemical mimicry provides the most effective correction for analytical variability.[1] This application note provides a detailed, self-validating protocol for the preparation of this compound solutions, forming the bedrock of a robust bioanalytical method.

Essential Materials and Equipment

The accuracy of the prepared solutions is directly dependent on the quality of the materials and the calibration of the equipment used.

-

Analyte: this compound solid (Purity: ≥99% deuterated forms)

-

Solvents: LC-MS grade Methanol, Acetonitrile, and Dimethyl Sulfoxide (DMSO). The choice of solvent is critical and should be based on solubility and compatibility with the chromatographic method. This compound is soluble in Methanol, Acetonitrile, and DMSO.[3]

-

Glassware: Class A volumetric flasks and pipettes.

-

Weighing: A calibrated five-figure analytical balance.

-

Processing: Vortex mixer and ultrasonic bath.

-

Storage: Amber glass vials with PTFE-lined caps to prevent photodegradation and adsorption.

Hierarchical Solution Preparation Protocol

The preparation of the final working solution is performed through a serial dilution process. This hierarchical approach minimizes weighing errors and allows for the accurate and reproducible creation of low-concentration solutions.

Step 1: Primary Stock Solution (1.0 mg/mL)

The primary stock solution is the highest concentration standard from which all subsequent dilutions are made. Utmost care in its preparation is critical for the accuracy of the entire assay.

-

Equilibration: Before opening, allow the container of this compound solid to equilibrate to ambient laboratory temperature for at least 30 minutes. This prevents atmospheric moisture condensation on the hygroscopic solid, which would introduce weighing errors.

-

Weighing: Accurately weigh approximately 5.0 mg of this compound solid onto a weighing paper. Record the exact weight.

-

Dissolution: Quantitatively transfer the weighed solid into a 5.0 mL Class A volumetric flask. Add approximately 3-4 mL of Methanol.[3] Methanol is an excellent initial solvent due to its high volatility and solubility characteristics for this compound.[3][4]

-

Homogenization: Ensure complete dissolution by vortexing for 1 minute, followed by sonication in an ultrasonic bath for 5-10 minutes.[4] Visually inspect the solution against a light source to confirm the absence of any particulate matter.

-

Dilution to Volume: Once dissolved and returned to room temperature, carefully add Methanol to the flask until the bottom of the meniscus aligns with the calibration mark.

-

Final Mixing: Cap the flask securely and invert it slowly at least 20 times to ensure a homogenous solution.

-

Storage: Transfer the primary stock solution to a clearly labeled amber glass vial. The label must include: Compound Name (this compound), Concentration (1.0 mg/mL, adjusted for actual weight), Solvent (Methanol), Preparation Date, Preparer's Initials, and Expiry Date. Store at -20°C for long-term stability, which is documented to be at least 4 years under these conditions.[3]

Step 2: Intermediate Stock Solution (10.0 µg/mL)

This solution acts as a bridge, simplifying the dilution to the final working concentration and preserving the primary stock.

-

Pipetting: Using a calibrated pipette, accurately transfer 100 µL of the 1.0 mg/mL Primary Stock Solution into a 10.0 mL Class A volumetric flask.

-

Dilution: Dilute to the calibration mark with a solvent appropriate for the analytical method (e.g., 50:50 Acetonitrile:Water or Methanol).

-

Mixing & Storage: Mix thoroughly by inverting the flask. Transfer to a labeled amber vial and store at -20°C. The stability of this intermediate solution should be validated, but it is typically stable for several months.

Step 3: Working Internal Standard Solution (e.g., 100 ng/mL)

This is the final solution added to all samples. Its concentration should be optimized during method development to yield a consistent and robust signal-to-noise ratio in the mass spectrometer, typically falling within the mid-range of the instrument's linear response.

-

Pipetting: Accurately transfer 1.0 mL of the 10.0 µg/mL Intermediate Stock Solution into a 100 mL Class A volumetric flask.

-

Dilution: Dilute to the mark using the initial mobile phase composition or the sample reconstitution solvent. This is a critical step to prevent peak distortion or precipitation when the IS is mixed with the final sample extract.

-

Mixing & Use: Mix thoroughly. This solution is often prepared fresh daily or its short-term stability at room temperature and refrigerated conditions should be validated according to regulatory guidelines.[5][6]

Data Presentation and Workflow Visualization

Summary of Preparation Scheme

| Solution Type | Parent Solution | Parent Conc. (µg/mL) | Volume Taken (mL) | Final Volume (mL) | Final Conc. (µg/mL) | Diluent |

| Primary Stock | Solid Compound | N/A | ~0.005 g | 5.0 | 1000 | Methanol |

| Intermediate Stock | Primary Stock | 1000 | 0.100 | 10.0 | 10.0 | 50:50 ACN:H₂O |

| Working IS | Intermediate Stock | 10.0 | 1.00 | 100 | 0.100 (100 ng/mL) | Reconstitution Solvent |

Internal Standard Preparation Workflow

Caption: Serial dilution workflow for this compound internal standard preparation.

Trustworthiness: A Self-Validating System

The integrity of bioanalytical results hinges on the quality of the internal standard solution. The protocol described is designed to be self-validating through adherence to the following principles, which align with regulatory expectations from bodies like the FDA and EMA.[5][7]

-

Gravimetric and Volumetric Accuracy: The exclusive use of a calibrated analytical balance and Class A volumetric glassware minimizes errors in concentration. All equipment must have valid calibration certificates.

-

Purity of Materials: Using LC-MS grade solvents is mandatory to prevent the introduction of interfering background ions or contaminants that could compromise the assay.

-

Solution Stability Validation: The stability of stock and working solutions must be experimentally determined.[5] This involves assessing short-term (bench-top), long-term (storage temperature), and freeze-thaw stability. The concentration of the stored solutions is compared against freshly prepared standards, with acceptance criteria typically set at ±15% deviation.[7]

-

Meticulous Documentation: Every step of the preparation process must be recorded in a laboratory notebook. This includes lot numbers of the reference standard and solvents, exact weights, equipment IDs, preparation dates, and assigned expiry dates. This documentation ensures full traceability, a cornerstone of Good Laboratory Practice (GLP).

By embedding these quality control measures directly into the protocol, the resulting this compound working solutions are not just prepared, but are certified for their intended purpose, ensuring the generation of reliable and defensible bioanalytical data.

References

-

International Journal of Pharmaceutical Chemistry and Analysis. Formulation and evaluation of aceclofenac fast disintegrating tablets using sida acuta powder. Available at: [Link]

-

National Center for Biotechnology Information. Aceclofenac - PubChem. Available at: [Link]

-

National Center for Biotechnology Information. Press-Coated Aceclofenac Tablets for Pulsatile Drug Delivery: Formulation and In Vitro Evaluations - PMC. Available at: [Link]

- Google Patents. EP1082290B1 - Process for the preparation of aceclofenac.

-

Semantic Scholar. Formulation Development, in Vitro Evaluation and Stability Study of Aceclofenac Tablet. Available at: [Link]

-

National Center for Biotechnology Information. Formulation and evaluation of aceclofenac mouth-dissolving tablet - PMC. Available at: [Link]

-

ResearchGate. (PDF) Preparation and evaluation of aceclofenac sustained release formulation and comparison of formulated and marketed product. Available at: [Link]

-

Cleanchem Laboratories LLP. MATERIAL SAFETY DATA SHEETS ACECLOFENAC D4. Available at: [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Available at: [Link]

-

IJRPS. FORMULATION AND EVALUATION OF ACECLOFENAC MATRIX TABLETS USING ETHYL CELLULOSE AND CELLULOSE ACETATE PHTHALATE. Available at: [Link]

-

European Medicines Agency. Guideline on bioanalytical method validation. Available at: [Link]

-

U.S. Food and Drug Administration. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Available at: [Link]

-

BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Available at: [Link]

-

National Center for Biotechnology Information. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC. Available at: [Link]

-

International Council for Harmonisation. BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS M10. Available at: [Link]

-

ResearchGate. Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Available at: [Link]

Sources

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. fda.gov [fda.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Formulation and evaluation of aceclofenac fast disintegrating tablets using sida acuta powder - Int J Pharm Chem Anal [ijpca.org]

- 5. fda.gov [fda.gov]

- 6. elearning.unite.it [elearning.unite.it]

- 7. ema.europa.eu [ema.europa.eu]

Application Note: Optimized MRM Transitions & Protocol for Aceclofenac-d4

This Application Note and Protocol is designed for analytical chemists and researchers requiring a robust, validated methodology for the quantification of Aceclofenac using its deuterated internal standard, Aceclofenac-d4.

Ionization Modes: ESI Positive (+) & Negative (-) Matrix: Plasma/Biological Fluids & Pharmaceutical Formulations Internal Standard: this compound (Tetradeuterated)

Executive Summary

Aceclofenac is a non-steroidal anti-inflammatory drug (NSAID) structurally related to diclofenac.[1] Accurate quantification in complex matrices requires high-specificity LC-MS/MS methods to distinguish it from its metabolites (Diclofenac, 4'-Hydroxyaceclofenac) and endogenous interferences. This guide details the Multiple Reaction Monitoring (MRM) transitions for this compound, leveraging its specific fragmentation patterns to ensure data integrity. While Negative Electrospray Ionization (ESI-) is the gold standard for acidic NSAIDs due to higher sensitivity, this protocol also provides Positive (ESI+) parameters for multi-analyte panels requiring polarity switching.

Compound Characterization & Mechanistic Insight[2][3][4]

Understanding the molecule is the first step to successful method development. Aceclofenac is a glycolic acid ester of diclofenac.

| Property | Aceclofenac (Native) | This compound (IS) |

| CAS | 89796-99-6 | 2748492-20-6 |

| Formula | ||

| Exact Mass | 353.02 | 357.05 |

| Precursor Ion (ESI-) | ||

| Precursor Ion (ESI+) | ||

| LogP | 4.3 (Hydrophobic) | 4.3 |

| pKa | ~4.7 (Acidic) | ~4.7 |

Structural Insight for Fragmentation: The deuterium labels in this compound are typically located on the central phenyl ring (the ring connecting the nitrogen to the acetic acid side chain). This placement is critical:

-

Glycolic Acid Cleavage: The ester bond is labile. In negative mode, the glycolic acid moiety (

) is often lost or detected as a fragment ( -

Deuterium Retention: Since the D-labels are on the phenyl core, fragments retaining the core (e.g., Diclofenac-d4) will show a mass shift (+4 Da). Fragments of the glycolic acid tail will not show a mass shift.

Visualizing the Fragmentation Pathway

The following diagram illustrates the mechanistic breakdown of this compound in the collision cell, guiding the selection of Quantifier and Qualifier ions.

[6]

MRM Transitions Table (The Core Protocol)

These transitions are optimized for Triple Quadrupole (QqQ) systems (e.g., Sciex 5500/6500, Agilent 6495, Waters Xevo).

A. Negative Mode (ESI-) [Recommended]

Sensitivity is typically 5-10x higher than positive mode due to the carboxylic acid moiety.

| Analyte | Precursor Ion | Product Ion | Type | Dwell (ms) | CE (V) | Mechanistic Origin |

| Aceclofenac | 352.0 | 75.0 | Quant | 50 | -15 | Glycolate anion (Side chain) |

| Aceclofenac | 352.0 | 294.0 | Qual | 50 | -25 | Diclofenac anion (Core) |

| This compound | 356.0 | 75.0 | Quant | 50 | -15 | Glycolate anion (No D label) |

| This compound | 356.0 | 298.0 | Qual | 50 | -25 | Diclofenac-d4 anion (Retains D4) |

Critical Technical Note:

For the internal standard (this compound), the transition 356.0 -> 75.0 is often the most intense. However, the product ion (

B. Positive Mode (ESI+)

Used when multiplexing with basic drugs (e.g., opioids, beta-blockers) in a single run.

| Analyte | Precursor Ion | Product Ion | Type | CE (V) | Mechanistic Origin |

| Aceclofenac | 354.1 | 296.1 | Quant | 20 | Loss of glycolic acid side chain |

| Aceclofenac | 354.1 | 215.1 | Qual | 35 | Dichlorophenyl amine fragment |

| This compound | 358.1 | 300.1 | Quant | 20 | Diclofenac-d4 cation |

| This compound | 358.1 | 219.1 | Qual | 35 | Dichlorophenyl amine-d4 fragment |

Experimental Protocol

Reagent Preparation

-

Stock Solution: Dissolve 1 mg this compound in 1 mL Methanol (LC-MS grade). Store at -20°C.

-

Working Standard: Dilute stock to 100 ng/mL in 50:50 Acetonitrile:Water.

-

Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for ESI-).

-

Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

LC-MS/MS Workflow

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent Zorbax Eclipse), 2.1 x 50 mm, 1.7 µm.

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.0 min: 90% B

-

4.0 min: 90% B

-

4.1 min: 10% B (Re-equilibration)

-

Source Parameters (Generic ESI-)

-

Curtain Gas: 30 psi

-

IonSpray Voltage: -4500 V

-

Temperature: 500°C

-

Ion Source Gas 1 (Nebulizer): 50 psi

-

Ion Source Gas 2 (Heater): 50 psi

Validation & Quality Control (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), implement these checks:

-

Isotopic Purity Check: Inject a high concentration of this compound (IS) alone. Monitor the native Aceclofenac transition (352 -> 75). Any signal here indicates unlabeled impurity in your IS, which will bias your quantitation.

-

Acceptance: < 0.5% of the LLOQ response of the native analyte.

-

-

Cross-Talk Check: Inject the highest standard of Native Aceclofenac. Monitor the IS transition (356 -> 75).

-

Acceptance: No significant signal at the IS retention time.

-

-

Matrix Effect (ME):

-

Aceclofenac is prone to ion suppression in ESI-. Use the IS to correct this. The IS response in matrix should be within 85-115% of the response in solvent if the method is robust.

-

References

-

Lee, H. S., et al. (2008). "Simultaneous determination of aceclofenac and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Retrieved from [Link]

-

PubChem Database. (2024).[2] this compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Retrieved from [Link]

Sources

Application Note: Robust and Selective Quantification of Aceclofenac-d4 in Plasma using Solid Phase Extraction (SPE)

Abstract

This application note presents a detailed and optimized solid phase extraction (SPE) protocol for the selective extraction of Aceclofenac-d4 from human plasma. Aceclofenac is a non-steroidal anti-inflammatory drug (NSAID) widely used in the treatment of pain and inflammation.[1] Accurate quantification of Aceclofenac and its deuterated internal standard (this compound) in biological matrices is paramount for pharmacokinetic and bioequivalence studies. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and high-recovery sample preparation method prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described mixed-mode SPE strategy effectively removes endogenous plasma components, such as phospholipids and proteins, that can cause ion suppression and compromise analytical accuracy.

Introduction: The Rationale for a Targeted SPE Approach

Aceclofenac is a phenylacetic acid derivative with a pKa in the acidic range, indicating it exists predominantly in its ionized form at physiological pH.[2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[3] While protein precipitation is a simpler sample preparation technique, it is often less effective at removing matrix interferences, which can be detrimental to the sensitivity and robustness of an LC-MS/MS assay.[4][5] Solid phase extraction (SPE) offers a more selective approach to sample cleanup by utilizing the principles of chromatography to partition the analyte of interest from the complex biological matrix.[6][7]

The selection of an appropriate SPE sorbent and the optimization of the extraction protocol are critical for achieving high, reproducible recoveries and clean extracts.[8] Given the acidic nature of Aceclofenac, a mixed-mode SPE sorbent, combining both reversed-phase and anion-exchange retention mechanisms, provides superior selectivity compared to a single-mode sorbent.[9] This dual retention mechanism allows for a more rigorous washing procedure to remove a wider range of interferences.

This application note provides a comprehensive, step-by-step protocol for a mixed-mode SPE procedure for this compound in plasma, complete with the scientific justification for each step to ensure a thorough understanding and successful implementation.

Physicochemical Properties of Aceclofenac

A fundamental understanding of the analyte's physicochemical properties is the cornerstone of developing a successful SPE method.

| Property | Value | Source | Significance for SPE Method Development |

| Molecular Formula | C₁₆H₁₃Cl₂NO₄ | [3] | Influences the choice of organic solvents. |

| Molecular Weight | 354.18 g/mol | [3] | - |

| pKa | ~2.6 - 4.5 | [2][3] | At pH values significantly below the pKa, Aceclofenac is in its neutral form and can be retained by reversed-phase mechanisms. At pH values above the pKa, it is ionized and can be retained by anion-exchange. |

| LogP | 3.3 | [3] | Indicates good hydrophobicity, making it suitable for reversed-phase retention. |

| Water Solubility | Poor | [1][3] | Requires an organic solvent for elution. |

The SPE Workflow: A Visual Guide

The following diagram illustrates the key stages of the mixed-mode solid phase extraction protocol for this compound from plasma.

Caption: Mixed-mode SPE workflow for this compound in plasma.

Detailed Application Protocol

This protocol is a robust starting point and may require minor optimization based on the specific LC-MS/MS system and laboratory conditions.

Materials and Reagents

-

SPE Cartridges: Mixed-mode, strong anion exchange and reversed-phase sorbent (e.g., polymeric sorbent with quaternary amine functional groups).

-

Plasma: Human plasma (or other relevant species), stored at -80°C.

-

This compound: Internal standard (IS) solution of known concentration.

-

Methanol: HPLC grade.

-

Acetonitrile: HPLC grade.

-

Formic Acid: 88% or higher purity.

-

Ammonium Hydroxide: 28-30%.

-

Water: Deionized, 18 MΩ·cm or higher purity.

Sample Pre-treatment: The Critical First Step

Rationale: The goal of pre-treatment is to adjust the pH of the plasma sample to ensure that Aceclofenac is in its neutral, protonated form.[10] This is crucial for its initial retention on the reversed-phase component of the mixed-mode sorbent. Acidification also helps to disrupt protein binding.

Procedure:

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma in a microcentrifuge tube, add the appropriate volume of this compound internal standard solution.

-

Add 200 µL of 2% formic acid in water.

-

Vortex for 30 seconds to mix thoroughly.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins. The supernatant is now ready for loading onto the SPE cartridge.

Solid Phase Extraction Protocol

The following steps should be performed using a vacuum manifold to control the flow rate. A consistent, slow flow rate (1-2 mL/min) is recommended for optimal retention and washing.

| Step | Procedure | Rationale |

| 1. Conditioning | Pass 1 mL of methanol through the SPE cartridge. | Wets the sorbent and activates the reversed-phase functional groups.[11] |

| 2. Equilibration | Pass 1 mL of 2% formic acid in water through the cartridge. | Prepares the sorbent with the same pH as the pre-treated sample to ensure consistent retention. |

| 3. Sample Loading | Load the entire pre-treated plasma supernatant onto the cartridge. | Aceclofenac (neutral form) is retained by the reversed-phase mechanism, and potentially some interaction with the anion-exchanger. |

| 4. Wash 1 (Aqueous) | Pass 1 mL of 5% methanol in water through the cartridge. | Removes highly polar, water-soluble interferences such as salts and some endogenous metabolites. |

| 5. Wash 2 (Organic) | Pass 1 mL of 20% acetonitrile in water through the cartridge. | Removes less polar, non-ionic interferences that are not strongly retained by the reversed-phase sorbent, such as phospholipids. |

| 6. Elution | Pass 1 mL of 5% ammonium hydroxide in methanol through the cartridge. | The basic pH deprotonates Aceclofenac, giving it a negative charge. This disrupts the reversed-phase interaction and allows for its elution. The strong organic solvent ensures complete desorption from the sorbent. |

Post-Elution Processing

Rationale: The eluate needs to be evaporated to remove the elution solvent, which may not be compatible with the initial mobile phase of the LC-MS/MS method. Reconstitution in a weaker solvent ensures proper peak shape during chromatographic separation.

Procedure:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds to ensure the analyte is fully dissolved.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

Expected Performance and Validation Considerations

This protocol is designed to provide high recovery (>85%) and low matrix effects (<15%). However, it is essential to validate the method according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank plasma from multiple sources.

-

Linearity and Range: A linear relationship between concentration and response over the expected range of concentrations in study samples.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision within acceptable limits (typically ±15%, and ±20% at the lower limit of quantification).

-

Recovery: Consistent and reproducible extraction recovery of the analyte and IS.

-

Matrix Effect: Assessment of ion suppression or enhancement from the plasma matrix.

-

Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term).

Troubleshooting Common SPE Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Recovery | - Incomplete elution.- Analyte breakthrough during loading or washing.- Improper pH adjustment. | - Increase the strength or volume of the elution solvent.- Decrease the flow rate during loading and washing.- Ensure the pH of the sample and equilibration solution is appropriate for retention. |

| High Variability | - Inconsistent flow rates.- Incomplete drying of the sorbent before elution.- Inconsistent sample pre-treatment. | - Use a vacuum manifold with a flow control valve.- Ensure the cartridge is completely dry before adding the elution solvent.- Standardize the pre-treatment procedure. |

| High Matrix Effects | - Inadequate removal of interferences. | - Optimize the wash steps with different solvent compositions and volumes.- Consider a different SPE sorbent chemistry. |

Conclusion

This application note provides a detailed and scientifically grounded solid phase extraction protocol for the determination of this compound in plasma. The use of a mixed-mode SPE sorbent offers a significant advantage in terms of selectivity and removal of endogenous interferences compared to simpler sample preparation techniques. By following this protocol and adhering to good laboratory practices, researchers can achieve reliable, accurate, and reproducible quantification of Aceclofenac in support of their drug development programs.

References

-

A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. PMC - NIH. Available at: [Link]

-

Solid phase extraction – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Aceclofenac | C16H13Cl2NO4 | CID 71771. PubChem - NIH. Available at: [Link]

-

Determination of aceclofenac in human plasma by reversed-phase high performance liquid chromatography. ResearchGate. Available at: [Link]

-

What is Solid Phase Extraction (SPE)? Organomation. Available at: [Link]

-

NOTE Bioequivalence Study of Aceclofenac Formulations in Animal Model. Available at: [Link]

-

A Review on validated analytical methods for Aceclofenac. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

-

Simultaneous determination of aceclofenac and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

-

Concept and Basic Principles of Solid Phase Extraction. Hawach - SPE Cartridge. Available at: [Link]

-

Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. Available at: [Link]

-

BIO ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CONCURRENT QUANTIFICATION OF ACECLOFENAC AND THIOCOLCHICOSIDE IN HUMAN PLASM. Available at: [Link]

-

A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. Available at: [Link]

-

UPLC-MS/MS Determination of Aceclofenac and Diclofenac in Bulk, Dosage forms and in At-line Monitoring of Aceclofenac Synthesis. Journal of Pharmaceutical Research International. Available at: [Link]

-

SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX. Available at: [Link]

-

Improved Clean Up and Recovery of Pharmaceutical Compounds From Plasma using Strata™-X Solid Phase Extraction (SPE) vs. Traditional Liquid-Liquid Extraction. LCGC International. Available at: [Link]

-

Technical Tip: Protein Precipitation. Phenomenex. Available at: [Link]

-

Bioanalytical Method Development and Validation of Aceclofenac in rat plasma. ResearchGate. Available at: [Link]

-

Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis. Available at: [Link]

-

Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Available at: [Link]

-

UPLC-MS/MS Determination of Aceclofenac and Diclofenac in Bulk, Dosage forms and in At-line Monitoring of Aceclofenac Synthesis. ResearchGate. Available at: [Link]

-

A Nonsteroidal Antiinflammatory Drug: Aceclofenac. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. Available at: [Link]

-

Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Agilent. Available at: [Link]

-

Application of protein precipitation methods for bioanalysis. ResearchGate. Available at: [Link]

-

Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. PMC. Available at: [Link]

-

The Fundamentals of Solid Phase Extraction (SPE). Restek. Available at: [Link]

-

Sample preparation – is it possible to have too much? European Pharmaceutical Review. Available at: [Link]

Sources

- 1. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. guidechem.com [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. organomation.com [organomation.com]

- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. specartridge.com [specartridge.com]

- 9. data.biotage.co.jp [data.biotage.co.jp]

- 10. agilent.com [agilent.com]

- 11. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

Liquid-liquid extraction (LLE) of Aceclofenac-d4 from human urine